molecular formula C10H13N3 B13683357 (1,3-Dimethyl-6-indazolyl)methanamine

(1,3-Dimethyl-6-indazolyl)methanamine

Cat. No.: B13683357
M. Wt: 175.23 g/mol
InChI Key: RJONUANAPSUFFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethyl-6-indazolyl)methanamine typically involves the reaction of 1,3-dimethylindazole with formaldehyde and ammonia under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: (1,3-Dimethyl-6-indazolyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1,3-Dimethyl-6-indazolyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. For example, as an IDO1 inhibitor, it suppresses the enzyme’s activity, leading to reduced tryptophan catabolism and modulation of the immune response . This mechanism is crucial in its anticancer and immunomodulatory effects.

Comparison with Similar Compounds

Comparison: (1,3-Dimethyl-6-indazolyl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other indazole derivatives, it has shown higher potency as an IDO1 inhibitor and greater efficacy in anticancer applications .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

(1,3-dimethylindazol-6-yl)methanamine

InChI

InChI=1S/C10H13N3/c1-7-9-4-3-8(6-11)5-10(9)13(2)12-7/h3-5H,6,11H2,1-2H3

InChI Key

RJONUANAPSUFFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)CN)C

Origin of Product

United States

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